4-Bromo-2-ethylthiophene
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Overview
Description
4-Bromo-2-ethylthiophene is a heterocyclic organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom at the 4-position and an ethyl group at the 2-position makes this compound unique. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylthiophene can be achieved through several methods. One common approach involves the bromination of 2-ethylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-2-ethylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylthiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to specific biological effects. The exact pathways and targets involved may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-ethylthiophene: Another brominated thiophene derivative with different substitution patterns.
4-Bromo-2-methylthiophene: Similar structure with a methyl group instead of an ethyl group.
2-Ethylthiophene: Lacks the bromine atom but shares the ethyl substitution.
Uniqueness
4-Bromo-2-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and ethyl groups allows for versatile chemical transformations and applications in various fields .
Biological Activity
4-Bromo-2-ethylthiophene is a brominated thiophene derivative that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
This compound (CAS Number: 83663-40-5) is characterized by its unique substitution pattern, which includes a bromine atom and an ethyl group attached to the thiophene ring. This structure allows it to act as a reactive intermediate in various chemical transformations, making it a versatile building block in organic synthesis.
In biological systems, the compound's interactions with molecular targets such as enzymes or receptors can lead to significant biological effects. The bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitutions and other reactions that can modulate biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds derived from thiophene structures have demonstrated significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of bromine in these compounds often correlates with enhanced antimicrobial efficacy .
Antioxidant Properties
Research has also indicated that derivatives of thiophene, including this compound, exhibit notable antioxidant activities. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .
Anticancer Potential
Compounds containing thiophene rings are frequently explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Screening : A study investigated the antimicrobial activity of several thiophene derivatives, including this compound. The results indicated that these compounds exhibited significant activity against a range of bacterial strains, suggesting their potential as lead compounds for antibiotic development .
- Synthesis and Evaluation : In another study, researchers synthesized derivatives of this compound and evaluated their biological activities. The findings revealed that certain modifications led to enhanced potency against specific microbial strains, highlighting the importance of structural variations in optimizing biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was performed:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-5-ethylthiophene | Bromine at different position | Moderate antimicrobial activity |
4-Bromo-2-methylthiophene | Methyl group instead of ethyl | Lower anticancer potential |
2-Ethylthiophene | No bromine | Minimal biological activity |
4-Bromo-5-ethylthiophene | Additional ethyl group | Enhanced antioxidant properties |
This table illustrates how variations in substitution patterns can significantly influence the biological activities of thiophene derivatives.
Properties
IUPAC Name |
4-bromo-2-ethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-6-3-5(7)4-8-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAHNJBJOOVOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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